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molecular formula C7H6N2O4 B1210261 4-Nitrophenyl carbamate CAS No. 37689-86-4

4-Nitrophenyl carbamate

Cat. No. B1210261
M. Wt: 182.13 g/mol
InChI Key: QHFKWIKCUHNXAU-UHFFFAOYSA-N
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Patent
US07067506B2

Procedure details

To a stirred, cooled (about 0° C.) solution of methyl-3-amino-4-methoxy benzoate (5.0 g; 27.6 mmol) in dry dichloromethane (175 mL) was added pyridine (2.34 mL; 29 mmol) followed by 4-nitrophenyl chloroformate (5.8 9; 29 mmol) under a nitrogen (N2) atmosphere. After stirring for 8 hours, the, reaction was washed with 2N aqueous hydrochloric acid (2×200 mL), saturated aqueous sodium bicarbonate (2×200 mL), and brine (200 mL), then dried (MgSO4), and filtered. The filtered solution was diluted with ethyl acetate and hexanes (about 800 mL) until a precipitate formed. The solid was collected on a Buchner funnel with suction, and air dried to provide the desired carbamate as a white solid (70% yield).
[Compound]
Name
methyl-3-amino-4-methoxy benzoate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
2.34 mL
Type
reactant
Reaction Step Two
Quantity
29 mmol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=CC=1.Cl[C:8]([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)=[O:9]>ClCCl>[C:8](=[O:9])([O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1)[NH2:1]

Inputs

Step One
Name
methyl-3-amino-4-methoxy benzoate
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
175 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.34 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
29 mmol
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the, reaction
WASH
Type
WASH
Details
was washed with 2N aqueous hydrochloric acid (2×200 mL), saturated aqueous sodium bicarbonate (2×200 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtered solution was diluted with ethyl acetate and hexanes (about 800 mL) until a precipitate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The solid was collected on a Buchner funnel with suction, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(N)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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